(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
Description
Properties
IUPAC Name |
(2-amino-2-azaspiro[4.4]nonan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-11-5-8(6-12)9(7-11)3-1-2-4-9/h8,12H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXICOUJAUQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spiro Ring System via Intramolecular Cyclization
Cyclization Strategy: The spiro ring system is constructed by intramolecular cyclization reactions that link two cyclic moieties through a spiro carbon atom. This approach typically starts from linear or monocyclic precursors bearing appropriate functional groups positioned to enable ring closure.
Typical Precursors: Precursors often include amino alcohols or amino ketones capable of undergoing cyclization under acidic or basic catalysis to form the bicyclic azaspiro framework.
Reaction Conditions: Conditions such as controlled temperature, choice of solvent (e.g., polar aprotic solvents), and catalysts (Lewis acids or bases) are optimized to favor intramolecular over intermolecular reactions, ensuring high spiro ring formation yield.
Introduction of Amino and Hydroxymethyl Groups
Amination: The amino group at the 2-position is introduced either by direct amination of a ketone precursor or by substitution reactions on a suitable leaving group attached to the spiro ring system.
Hydroxymethylation: The hydroxymethyl group at the 4-position is typically introduced by hydroxymethylation reactions, such as the reaction of formaldehyde or paraformaldehyde with an active methylene or amine group on the spiro ring, often under basic conditions.
Sequential or One-Pot Synthesis: Some synthetic routes combine amination and hydroxymethylation steps sequentially or in a one-pot procedure to improve efficiency and reduce purification steps.
Detailed Synthetic Route Example
A representative synthetic route reported for related spiro compounds involves:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Preparation of Aminoketone Precursor | Synthesis of a cyclic aminoketone intermediate with appropriate substituents for cyclization. |
| 2 | Intramolecular Cyclization | Under acidic or basic catalysis, the aminoketone undergoes ring closure forming the spiro ring. |
| 3 | Amination | Introduction of the amino group at the 2-position via nucleophilic substitution or reductive amination. |
| 4 | Hydroxymethylation | Reaction with formaldehyde to introduce the hydroxymethyl group at the 4-position. |
| 5 | Purification | Isolation and purification by crystallization or chromatography to obtain the target compound. |
Research Findings and Optimization
Yield and Selectivity: Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading is critical to maximize yield and selectivity for the spirocyclic product.
Stereochemistry Control: The spiro center’s stereochemistry can be controlled by chiral catalysts or auxiliaries during the cyclization step, which is important for biological activity.
Functional Group Compatibility: The amino and hydroxymethyl groups are sensitive to harsh conditions; therefore, mild reaction conditions are preferred to preserve these functionalities.
Scale-Up Potential: The synthetic methods are amenable to scale-up for research and potential industrial applications, provided that reaction parameters are carefully controlled to maintain product quality.
Comparative Notes
Compared to related compounds such as (2-Azaspiro[4.4]nonan-4-yl)methanol, the presence of the additional amino group in this compound offers extra sites for hydrogen bonding and functionalization, which can influence the synthetic approach and purification strategies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol serves as a building block for synthesizing complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in creating derivatives that can be further explored for various applications.
Reactions:
- Oxidation: Hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction: The compound can be reduced to form different derivatives.
- Substitution: The amino group can participate in substitution reactions with alkyl halides or acyl chlorides.
Biology
The compound has garnered interest in biological research due to its potential interactions with biomolecules. Its structural features suggest possible biological activities:
Biological Activities:
- Antimicrobial Properties: Preliminary studies indicate that derivatives of spirocyclic compounds show significant antibacterial effects against Gram-positive bacteria.
- Neuropharmacological Effects: The compound may influence neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors.
- Antioxidant Activity: The hydroxyl group may confer antioxidant properties by scavenging free radicals.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. It is investigated as a precursor in synthesizing pharmaceutical compounds aimed at various medical conditions.
Case Studies:
- Antimicrobial Activity Study: Research demonstrated that spirocyclic compounds exhibited significant antibacterial effects, with determined minimum inhibitory concentration (MIC) values indicating effective concentrations.
- Neuropharmacological Research: Binding assays revealed that similar compounds could inhibit binding at nicotinic acetylcholine receptors, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antioxidant Activity Assessment: In vitro assays showed promising results for radical scavenging capacity, indicating potential therapeutic applications in oxidative stress-related disorders.
Mechanism of Action
The mechanism of action of (2-Amino-2-azaspiro[44]nonan-4-yl)methanol involves its interaction with specific molecular targets and pathways The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Biological Activity
(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol is a compound characterized by its unique spirocyclic structure, which includes both amino and hydroxyl functional groups. This structural configuration suggests potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O |
| InChI Key | HITXICOUJAUQND-UHFFFAOYSA-N |
| CAS Number | 2098011-21-1 |
The presence of the amino group (–NH₂) and hydroxyl group (–OH) contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The amino group can participate in hydrogen bonding and ionic interactions, while the hydroxyl group may facilitate further chemical modifications or act as a hydrogen donor.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that derivatives of spirocyclic compounds can exhibit antimicrobial activity. The specific interactions of this compound with bacterial membranes or enzymes are yet to be fully elucidated but suggest potential as an antimicrobial agent.
2. Neuropharmacological Effects
Given the structural similarities with known neuroactive compounds, it is plausible that this compound may influence neurotransmitter systems, particularly those involving acetylcholine receptors. Preliminary studies indicate potential competitive inhibition at nicotinic receptors, similar to other spirocyclic compounds.
3. Antioxidant Activity
The hydroxyl group in the compound may contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antimicrobial Activity Study
- A study demonstrated that spirocyclic compounds exhibited significant antibacterial effects against Gram-positive bacteria.
- The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
-
Neuropharmacological Research
- Research on similar compounds revealed their ability to modulate cholinergic signaling pathways.
- Binding assays showed that these compounds could inhibit binding at nicotinic acetylcholine receptors with varying affinities.
-
Antioxidant Activity Assessment
- In vitro assays measured the radical scavenging capacity of spirocyclic derivatives, showing promising results for potential therapeutic applications in oxidative stress-related disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Azaspiro[4.4]nonan-3-yl)methanol | Lacks amino group | Limited studies on biological activity |
| (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol | Additional aminoethyl group | Enhanced neuroactive properties |
Q & A
Advanced Research Question
- QSAR modeling : Train models using descriptors like topological polar surface area (TPSA) and logP values from databases (e.g., PubChem) to predict permeability or enzyme inhibition .
- Docking studies : Use software (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., GPCRs or kinases). Validate with in vitro assays measuring IC₅₀ values .
- Contradiction resolution : Cross-validate computational predictions with experimental data (e.g., SPR binding assays) to address discrepancies in predicted vs. observed activity .
How should researchers address contradictions in reported stability or reactivity data for this compound?
Advanced Research Question
Discrepancies may arise from:
- Storage conditions : Degradation under improper storage (-20°C recommended for related spiro compounds; avoid prolonged exposure to light or humidity) .
- Analytical variability : Standardize protocols (e.g., identical HPLC columns, buffer pH) when comparing stability across studies .
- Mechanistic studies : Use kinetic experiments (e.g., Arrhenius plots) to identify degradation pathways (e.g., hydrolysis of the methanol moiety) .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
- Enzyme inhibition : Screen against serine hydrolases or aminotransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
- Cell permeability : Caco-2 monolayer assays with LC-MS quantification to assess transport efficiency .
- Cytotoxicity : MTT assays in relevant cell lines (e.g., HEK293) to establish safe dosing ranges .
What strategies improve regioselectivity in derivatization reactions of the azaspiro ring?
Advanced Research Question
- Protecting group selection : Use Boc or Fmoc groups to block the amino moiety, directing reactivity to the methanol or spiro positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the methanol site, while non-polar solvents (e.g., toluene) may stabilize spiro ring interactions .
- Catalytic control : Transition-metal catalysts (e.g., Pd for cross-coupling) can enhance selectivity for C-H functionalization .
How do pH and temperature influence the stability of this compound in aqueous solutions?
Advanced Research Question
- pH-dependent degradation : Conduct accelerated stability studies at pH 3–9 (using phosphate or citrate buffers) with LC-MS monitoring. Amino groups may protonate at low pH, reducing nucleophilic attack .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -80°C for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
